molecular formula C11H15ClN2O B3281912 4-Methoxytryptamine hydrochloride CAS No. 74217-56-4

4-Methoxytryptamine hydrochloride

Cat. No. B3281912
CAS RN: 74217-56-4
M. Wt: 226.70
InChI Key: ITEWSUFLHSFXSI-UHFFFAOYSA-N
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Description

4-Methoxytryptamine hydrochloride is a derivative of tryptamine, which is closely related to the neurotransmitters serotonin and melatonin . It is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also known as a seratogenic drug of the amphetamine class .


Chemical Reactions Analysis

Tryptamines, including this compound, are known to be a broad class of classical or serotonergic hallucinogens . They can produce profound changes in sensory perception, mood, and thought in humans and act primarily as agonists of the 5-HT2A receptor .

Scientific Research Applications

Genotoxic Evaluation

  • In vivo and in vitro Genotoxic Evaluation : Indorenate, a derivative of 5-methoxytryptamine, was evaluated for genotoxic activity using mouse bone marrow and human lymphocyte culture cytogenetic assays. The results showed that indorenate is a non-genotoxic agent in these assays (Madrigal-Bujaidar & Rosas-Planaguma, 1989).

Neurotransmitter Study

  • Day-Night Rhythm in Pineal Gland : A study on the golden hamster indicated a day-night rhythmicity in the amount of 5-methoxytryptamine in the pineal gland. This rhythm was found to be opposite in phase to that of melatonin, suggesting its role in modulating serotonin release in the central nervous system (Galzin et al., 1988).

Cognitive Enhancement

  • Cognitive Performance : Activation of central 5-hydroxytryptamine (5-HT)4 receptors, for which 5-methoxytryptamine could be an agonist, has been shown to enhance cognitive processes such as learning and memory. A study demonstrated that a selective 5-HT4 receptors agonist improved place and object recognition in both young adult and old rats (Lamirault & Simon, 2001).

Psychoactive Substances Analysis

  • Psychoactive Substance Analysis : Research has been conducted on the analytical characterization of N,N-dialkylated tryptamines, including 5-methoxy-N,N-diallyltryptamine. This study provided important data for researchers exploring both clinical and non-clinical uses of these substances (Brandt et al., 2017).

Receptor Studies

  • Myenteric Intrinsic Primary Afferent Neurons Study : A study explored how 5-hydroxytryptamine applied to the intestinal mucosa excites the terminals of myenteric AH neurons, indicating the involvement of 5-HT3 receptors in this process (Bertrand et al., 2000).

Teratological Evaluation

  • Teratological Evaluation in Mice : Indorenate, a 5-methoxytryptamine derivative, was examined for teratogenic-embryotoxic effects in mice. The study found no significant differences in terms of teratological effects between control and treated groups (Chamorro et al., 1995).

Safety and Hazards

The safety data sheet for 5-Methoxytryptamine indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Methoxytryptamine hydrochloride, like other tryptamines, primarily acts as an agonist of the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin system, which plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite . The interaction between this compound and these receptors can influence various biochemical reactions within the body .

Cellular Effects

The effects of this compound at the cellular level are primarily mediated through its interactions with the 5-HT1A and 5-HT2A receptors . By acting as an agonist at these receptors, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5-HT1A and 5-HT2A receptors . As an agonist, it can activate these receptors, leading to a series of intracellular events. These can include the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings . For instance, the onset of its effects can occur within minutes of administration, and these effects can last for several hours

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Lower doses may produce subtle effects, while higher doses can lead to more pronounced changes in behavior and physiology. High doses may also lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the 5-hydroxyindole metabolic pathway . This pathway is responsible for the metabolism of tryptamines, including this compound. Key enzymes in this pathway include tryptophan decarboxylase and N-acetylserotonin methyltransferase .

Transport and Distribution

It is likely that it can cross cell membranes due to its amphiphilic nature

Subcellular Localization

Given its structural similarity to serotonin, it may be localized in similar areas within the cell, such as the cytoplasm or within vesicles

properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWSUFLHSFXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949426
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26579-75-9, 74217-56-4
Record name 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 4-methoxytryptamine (1 g, 5.26 mmol) in MeOH and add of NH4Cl (0.97 eq, 0.27 g, 5.10 mmol). After 30 minutes, evaporate in vacuo to remove the MeOH leaving a thick orange oil. Dissolve the oil in MeOH and add dropwise to Et2O (200 mL) with vigorous stirring giving a gummy white precipitate. Stir with heating to give the title compound as a solid: 1H NMR (d6-DMSO, 300 MHz): 3.06 (bs, 4 H); 3.86 (s, 3H); 6.46 (dd, 1H); 7.06–6.9 (m, 3H); 7.93 (bs, 1H); 10.9 (s, 1H); MS (ES+): m/z 191 (M+H)+; 175 (M-CH3)+; 174 (M-NH2)+; (ES−): 189 (M−H)−; Analysis for C11H15ClN2O: Calcd.: C, 58.2788; H, 6.6692; N, 12.3566; found C, 58.18; H, 6.73; N, 12.15.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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